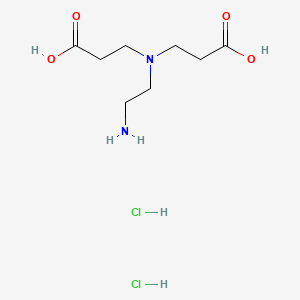
1,2,3,4-テトラヒドロイソキノリン-6-カルボニトリル塩酸塩
概要
説明
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is a chemical compound with the CAS Number: 171084-93-8 . It has a molecular weight of 194.66 and its IUPAC name is 1,2,3,4-tetrahydro-6-isoquinolinecarbonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is 1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H .Physical And Chemical Properties Analysis
This compound is a white to yellow to brown solid . and should be stored in a refrigerator . The shipping temperature is room temperature .科学的研究の応用
- THIQ誘導体は、様々な感染性病原体に対して抗菌性を示しています。研究者らは、それらを新規抗生物質または抗真菌剤として利用する可能性を探っています .
抗菌活性
神経保護効果
抗炎症作用
がん研究
合成戦略とコア骨格の構築
Safety and Hazards
作用機序
Target of Action
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is a part of a large group of natural products known as isoquinoline alkaloids . These compounds, including 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that these compounds interact with their targets in a way that results in a wide range of biological activities .
Biochemical Pathways
It is known that these compounds can act as precursors for various alkaloids displaying multifarious biological activities .
Pharmacokinetics
It is known that these compounds are stored in a refrigerator, indicating that they may be sensitive to temperature .
Result of Action
It is known that these compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride can be influenced by environmental factors. For instance, the storage temperature can affect the stability of these compounds .
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride interacts with various enzymes, proteins, and other biomolecules in biochemical reactions It is known that THIQ based compounds, including 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride, have diverse biological activities against various pathogens and disorders .
Cellular Effects
The effects of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride on cells and cellular processes are complex and multifaceted . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDPVBTMLJVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626582 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171084-93-8 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)
![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)